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molecular formula C6H11NO3S B1340179 1-N-(Methylsulfonyl)-4-piperidinone CAS No. 218780-53-1

1-N-(Methylsulfonyl)-4-piperidinone

Cat. No. B1340179
M. Wt: 177.22 g/mol
InChI Key: RTBFRGCFXZNCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304076B2

Procedure details

To a stirred solution of 4-piperidone hydrate hydrochloride (40.00 g, 0.260 mol) and THF (320 ml) was added CH3SO2Cl (31.0 ml, 0.402 mol) and 15% aq. NaOH (156 ml) such that the temperature of the reaction mixture was maintained at 26-32° C. After this addition, the reaction mixture was stirred at RT for 2 hours and transferred to a separatory funnel. The organic layer was collected and the aqueous layer was extracted with THF (2×250 ml). The combined organic layers were dried over Na2SO4. After filtration, the concentrated residue was washed with hexane to give the product (46.0 g, 100%). 1H NMR (CDCl3) δ 3.59 (t, J=6.00 Hz, 4H), 2.89 (s, 15 3H), 2.59 (t, J=5.6 Hz, 4H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
156 mL
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.O.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.[CH3:10][S:11](Cl)(=[O:13])=[O:12].[OH-].[Na+]>C1COCC1>[CH3:10][S:11]([N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)(=[O:13])=[O:12] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Name
Quantity
31 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
156 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
320 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
29 (± 3) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After this addition
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with THF (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the concentrated residue was washed with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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